![molecular formula C9H12ClNO2 B131231 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride CAS No. 72511-88-7](/img/structure/B131231.png)
1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride
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Overview
Description
“1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride” is a chemical compound with the empirical formula C10H13NO2 · HCl . It has a molecular weight of 215.68 . This compound is known to operate as an efficacious dopamine receptor agonist .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a class of compounds to which our compound belongs, can be achieved through a two-step procedure . This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .
Scientific Research Applications
- 1,2,3,4-Tetrahydroisoquinoline-4,6-diol hydrochloride (THIQ) and its analogs exhibit neuroprotective properties. They have been investigated for their potential in preventing or mitigating neurodegenerative disorders such as Parkinson’s disease .
Neuroprotective Effects
Neurorestorative Actions
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-4,6-diol;hydrochloride, also known as 1,2,3,4-Tetrahydro-4,6-isoquinolinediol Hydrochloride, is a member of the isoquinoline alkaloids, a large group of natural products . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It is known that isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), exert their biological activities through interactions with their targets
Biochemical Pathways
It is known that thiq based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may affect multiple biochemical pathways.
Result of Action
It is known that thiq based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-7-2-1-6-4-10-5-9(12)8(6)3-7;/h1-3,9-12H,4-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGOKNDQTQOHDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501610 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72511-88-7 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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